molecular formula C12H8F3NO B1146656 trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one CAS No. 153532-01-5

trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one

Cat. No.: B1146656
CAS No.: 153532-01-5
M. Wt: 239.19
InChI Key:
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Description

trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one: is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one typically involves the reaction of indole derivatives with trifluoromethyl ketones under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the indole moiety can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • trans-4-(Trifluoromethyl)cinnamic acid
  • trans-3,4-Difluorocinnamic acid
  • trans-Cinnamic acid

Comparison:

  • trans-4-(Trifluoromethyl)cinnamic acid: Similar in having a trifluoromethyl group, but lacks the indole moiety.
  • trans-3,4-Difluorocinnamic acid: Contains fluorine atoms but differs in the position and number of fluorine substituents.
  • trans-Cinnamic acid: Lacks the trifluoromethyl and indole groups, making it less versatile in certain chemical reactions.

Uniqueness: trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one is unique due to the combination of the trifluoromethyl group and the indole moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)11(17)6-5-8-7-16-10-4-2-1-3-9(8)10/h1-7,16H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKOBNNCHGLNGA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153532-01-5
Record name trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one
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